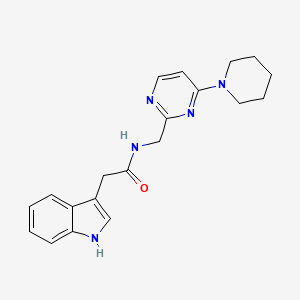
2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that features an indole moiety linked to a piperidinyl-pyrimidine structure via an acetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The indole derivative is then coupled with the pyrimidine derivative using a suitable linker, such as an acetamide group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:
Batch Processing: Using large reactors to perform each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyrimidine positions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with Pd/C.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperidinyl-pyrimidine derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, potentially useful in drug development.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Explored as a candidate for developing new drugs, particularly in oncology and neurology.
Diagnostic Tools: Potential use in diagnostic imaging due to its structural properties.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide: Lacks the piperidinyl group, which may affect its binding affinity and specificity.
2-(1H-indol-3-yl)-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)acetamide: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.
Uniqueness
Structural Features: The combination of an indole, piperidine, and pyrimidine in a single molecule is unique, providing a distinct set of chemical and biological properties.
Binding Affinity: The specific arrangement of functional groups may confer higher binding affinity and specificity for certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(12-15-13-22-17-7-3-2-6-16(15)17)23-14-18-21-9-8-19(24-18)25-10-4-1-5-11-25/h2-3,6-9,13,22H,1,4-5,10-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASHLKMZSFUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B2694841.png)
![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)
![tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B2694843.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2694845.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2694847.png)

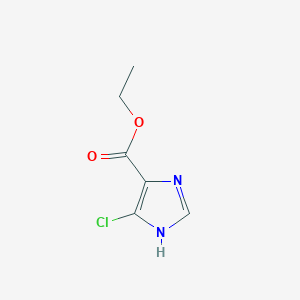
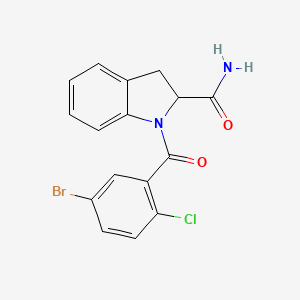
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)
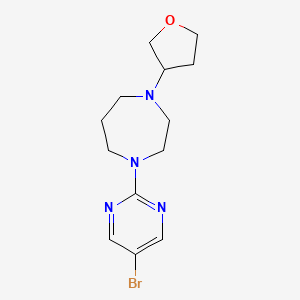
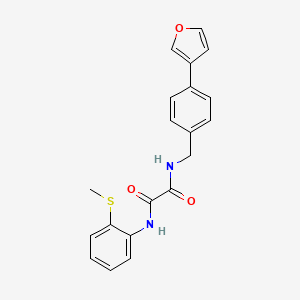
![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2694861.png)
